Benzamide-carbonyl-13C

Catalog No.
S1911715
CAS No.
88058-12-2
M.F
C7H7NO
M. Wt
122.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide-carbonyl-13C

CAS Number

88058-12-2

Product Name

Benzamide-carbonyl-13C

IUPAC Name

benzamide

Molecular Formula

C7H7NO

Molecular Weight

122.13 g/mol

InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1

InChI Key

KXDAEFPNCMNJSK-CDYZYAPPSA-N

SMILES

C1=CC=C(C=C1)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)N

Benzamide-carbonyl-13C is a stable isotopic compound characterized by the presence of the carbon-13 isotope at the carbonyl position of the benzamide structure. Its molecular formula is C₇H₇¹³CONH₂, and it has a molecular weight of 122.15 g/mol. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where the carbon-13 isotope enhances the resolution and accuracy of structural and dynamic studies in various chemical and biological contexts .

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Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideVaries by reagent
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions
SubstitutionAlkyl halides, Acyl chloridesBase-catalyzed conditions

Benzamide-carbonyl-13C exhibits significant biological activity, particularly in metabolic studies. Its isotopic labeling allows researchers to trace metabolic pathways and investigate enzyme mechanisms with high precision. The compound's unique properties enable it to interact with various biological targets, including enzymes and receptors, facilitating detailed studies on their structure and function .

The synthesis of benzamide-carbonyl-13C typically involves the direct condensation of benzoic acid (specifically carbon-13 labeled benzoic acid) with ammonia or amines. One efficient method utilizes Lewis acidic ionic liquids immobilized on diatomaceous earth under ultrasonic irradiation, which enhances reaction rates and yields. In industrial settings, similar condensation reactions are scaled up to ensure high purity and yield through optimized temperature and pressure conditions .

Key Steps in Synthesis

  • Preparation of Carbon-13 Labeled Benzoic Acid: Using stable isotope labeling techniques.
  • Condensation Reaction: Combining the labeled benzoic acid with ammonia or amines under controlled conditions.

Benzamide-carbonyl-13C is utilized in various scientific fields due to its isotopic labeling:

  • Chemistry: It serves as a tracer in NMR spectroscopy for studying molecular structures and dynamics.
  • Biology: The compound aids in tracing metabolic pathways and understanding enzyme mechanisms.
  • Medicine: It contributes to pharmaceutical development by providing insights into drug interactions and metabolism.
  • Industry: Benzamide-carbonyl-13C is used in synthesizing labeled compounds for applications in material science and environmental studies .

The interaction studies involving benzamide-carbonyl-13C focus on its role as a tracer in NMR spectroscopy. The distinct signal provided by the carbon-13 isotope allows researchers to observe molecular interactions with high specificity. This capability is crucial for understanding how different compounds interact within biological systems, paving the way for advancements in drug design and metabolic engineering .

Benzamide-carbonyl-13C can be compared with several similar compounds, highlighting its unique features:

Compound NameDescriptionUnique Features
BenzamideNon-labeled version of benzamide-carbonyl-13CLacks isotopic labeling; used widely in organic chemistry
Benzoic Acid-carbonyl-13CCarbon-13 labeled benzoic acidDifferent functional group; used for similar applications
4-Methoxybenzoic Acid-carbonyl-13CA derivative with a methoxy groupProvides specificity for certain studies

Benzamide-carbonyl-13C stands out due to its specific labeling at the carbonyl carbon, which offers distinct advantages in NMR spectroscopy. This unique feature allows for precise studies of molecular interactions and dynamics, making it an invaluable tool across various scientific disciplines .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Benzamide-|A-13C

Dates

Modify: 2024-02-18

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